

Cross-Validation of MIPS1455 Effects with Genetic Models: A Comparative Guide

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Compound of Interest

Compound Name: MIPS1455

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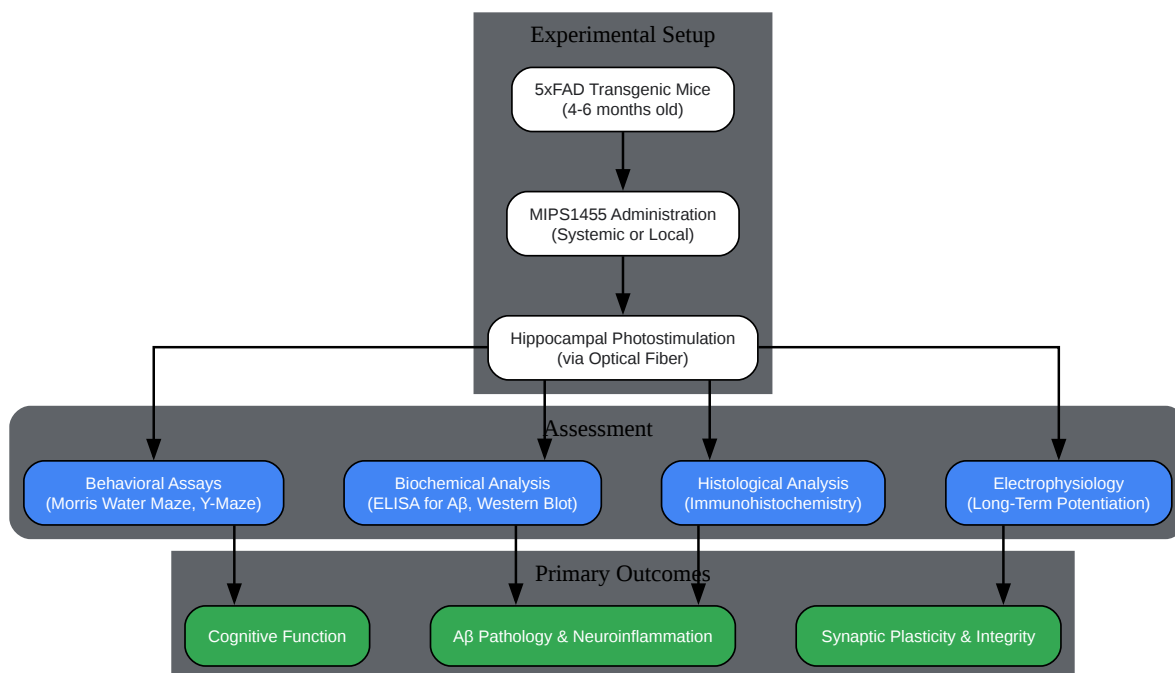
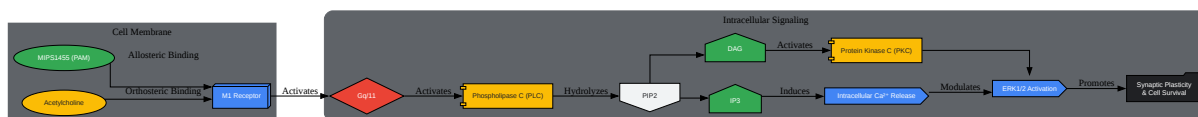
This guide provides a comparative analysis of the potential effects of **MIPS1455**, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR), in the context of neurodegenerative diseases. Due to the limited availability of direct experimental data on **MIPS1455** in genetic models, this guide cross-validates its anticipated effects by drawing comparisons with other well-characterized M1 positive allosteric modulators (PAMs) that have been studied in relevant preclinical models of Alzheimer's disease.

Introduction to MIPS1455 and M1 Receptor Modulation

MIPS1455 is a novel molecular tool designed for precise spatiotemporal control of M1 mAChR activity through light activation. The M1 mAChR is a G-protein coupled receptor highly expressed in the cortex and hippocampus, regions critical for memory and learning.^{[1][2]} Dysregulation of cholinergic signaling, particularly through the M1 receptor, is a well-established feature of Alzheimer's disease and other neurodegenerative disorders.^{[3][4][5]} Positive allosteric modulators of the M1 receptor are being actively investigated as a therapeutic strategy to enhance cognitive function and potentially modify disease progression with fewer side effects than traditional agonists.^{[1][2][3][6]}

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Activation of the M1 mAChR by acetylcholine is potentiated by PAMs, leading to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream effectors like the ERK1/2 pathway, which are crucial for synaptic plasticity and cell survival.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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